

Spectroscopic and Synthetic Profile of 3-Azetidinemethanol Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 3-Azetidinemethanol hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for **3-Azetidinemethanol hydrochloride**. This key building block is of significant interest in medicinal chemistry, particularly in the development of novel therapeutics. This document offers detailed experimental protocols, tabulated spectroscopic data, and logical workflows to support the synthesis, characterization, and application of this versatile azetidine derivative.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **3-Azetidinemethanol hydrochloride**. This data is compiled based on typical values for azetidine rings, primary alcohols, and hydrochloride salts of amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data (Typical Values in D_2O)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.0-4.2	m	2H	-CH ₂ - (Azetidine Ring)
~3.8-4.0	m	2H	-CH ₂ - (Azetidine Ring)
~3.6	d	2H	-CH ₂ OH
~3.2-3.4	m	1H	-CH- (Azetidine Ring)

Table 2: ¹³C NMR Spectroscopic Data (Typical Values in D₂O)

Chemical Shift (δ) ppm	Assignment
~62-65	-CH ₂ OH
~50-55	-CH ₂ - (Azetidine Ring)
~35-40	-CH- (Azetidine Ring)

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data (Typical Solid-State, KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200-3500	Strong, Broad	O-H stretch (alcohol)
2800-3000	Medium	C-H stretch (aliphatic)
2400-2800	Broad	N-H stretch (secondary ammonium salt)
1580-1610	Medium	N-H bend (secondary ammonium salt)
1000-1100	Strong	C-O stretch (primary alcohol)

Mass Spectrometry

Table 4: Mass Spectrometry Data (Typical ESI-MS)

m/z	Interpretation
88.07	$[M+H]^+$ (protonated base)
70.05	$[M+H - H_2O]^+$

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of **3-Azetidinemethanol hydrochloride** are provided below.

Synthesis of 3-Azetidinemethanol Hydrochloride

A plausible synthetic route to **3-Azetidinemethanol hydrochloride** involves the reduction of a protected azetidine-3-carboxylic acid derivative followed by deprotection.

Step 1: Reduction of 1-Boc-azetidine-3-carboxylic acid

- To a solution of 1-Boc-azetidine-3-carboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add borane-THF complex (1.5 equivalents) dropwise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Carefully quench the reaction by the slow addition of methanol at 0 °C.
- Concentrate the mixture under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1-Boc-3-azetidinemethanol.

Step 2: Deprotection to **3-Azetidinemethanol Hydrochloride**

- Dissolve the 1-Boc-3-azetidinemethanol from the previous step in a solution of 4M HCl in 1,4-dioxane.
- Stir the mixture at room temperature for 2-4 hours.
- Concentrate the reaction mixture under reduced pressure.
- Triturate the resulting solid with diethyl ether and collect the precipitate by vacuum filtration.
- Wash the solid with cold diethyl ether and dry under vacuum to yield **3-Azetidinemethanol hydrochloride** as a white solid.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Prepare a sample by dissolving approximately 5-10 mg of **3-Azetidinemethanol hydrochloride** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.
- Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer at room temperature.
- Use the residual solvent peak as an internal reference for chemical shifts.

Infrared (IR) Spectroscopy

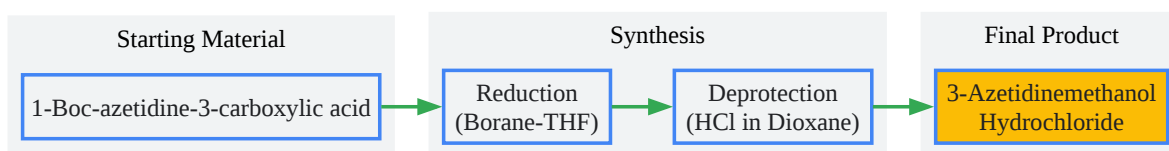
- Prepare a potassium bromide (KBr) pellet by thoroughly grinding a mixture of approximately 1-2 mg of **3-Azetidinemethanol hydrochloride** with 100-200 mg of dry KBr powder.
- Press the mixture into a thin, transparent pellet using a hydraulic press.
- Record the FT-IR spectrum from 4000 to 400 cm⁻¹.
- Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal and apply pressure.

Mass Spectrometry

- Prepare a dilute solution of **3-Azetidinemethanol hydrochloride** in a suitable solvent such as methanol or acetonitrile/water.
- Introduce the sample into an electrospray ionization (ESI) mass spectrometer.
- Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

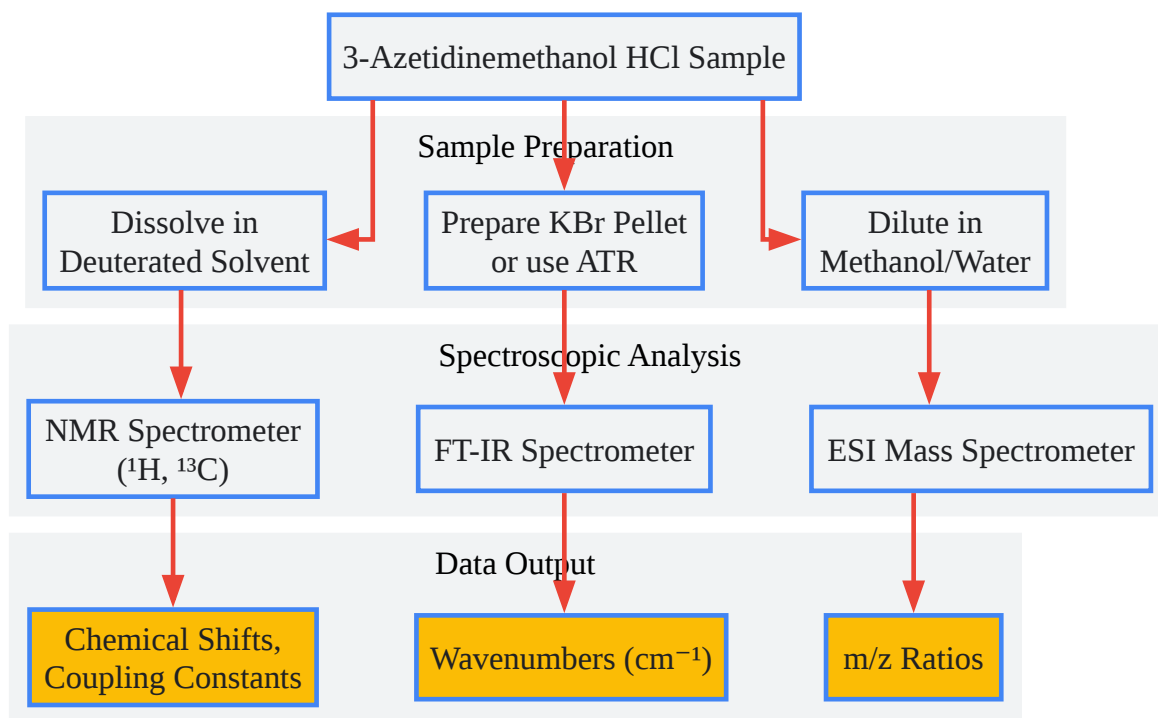
Visualization of Workflows

The following diagrams illustrate the key processes related to **3-Azetidinemethanol hydrochloride**.



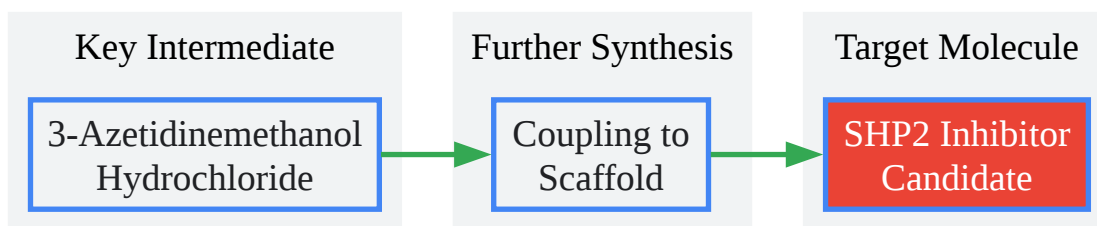
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Synthetic pathway for **3-Azetidinemethanol hydrochloride**.



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Workflow for spectroscopic characterization.



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Application in drug discovery as a synthetic intermediate.

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